molecular formula C9H6N2O B1602830 Cinnoline-4-carbaldehyde CAS No. 90418-57-8

Cinnoline-4-carbaldehyde

Cat. No. B1602830
CAS RN: 90418-57-8
M. Wt: 158.16 g/mol
InChI Key: CORTZCFBTFGJGU-UHFFFAOYSA-N
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Description

“Cinnoline-4-carbaldehyde” is a chemical compound with the molecular formula C9H6N2O . It is used as a structural subunit of many compounds with interesting pharmaceutical properties .


Synthesis Analysis

The synthesis of cinnoline and its derivatives has been extensively discussed in many papers . A proficient microwave-assisted method to access bioactive molecules of cinnoline derivatives by the reaction of 4-Alkylpyridazine and nitrostyrene in dioxane/piperidine at 100 °C was presented by Hameed et al .


Molecular Structure Analysis

The cinnoline nucleus is a very important bicyclic heterocycle. It is a six-membered ring system with two nitrogen atoms, an isosteric relative to either quinoline or isoquinoline and isomeric with phthalazine .


Chemical Reactions Analysis

Cinnoline derivatives are prepared by a limited number of reactions . These often involve hazardous diazonium intermediates that are prepared via standard diazotization processes .

Scientific Research Applications

Comprehensive Analysis of Cinnoline-4-carbaldehyde Applications

Cinnoline-4-carbaldehyde is a compound that belongs to the cinnoline family, which are fused N-heterocyclic compounds. These compounds have been extensively utilized in various fields due to their significant pharmacological properties. Below is a detailed analysis of the unique applications of Cinnoline-4-carbaldehyde in scientific research, divided into distinct sections for clarity.

Synthesis of Pharmacologically Active Compounds: Cinnoline derivatives, including Cinnoline-4-carbaldehyde, are pivotal in the synthesis of pharmacologically active compounds. They serve as key intermediates in the development of drugs with a wide range of biological activities. The versatility of these compounds allows for the creation of innovative therapeutic agents and chemical probes .

Antimicrobial Agents: The structural framework of Cinnoline-4-carbaldehyde is conducive to the development of antimicrobial agents. Research has shown that cinnoline derivatives exhibit a broad spectrum of antimicrobial properties, making them valuable in the fight against infectious diseases .

Antitumor Activity: Cinnoline compounds have been identified as potential antitumor agents. Cinnoline-4-carbaldehyde can be functionalized to target specific pathways in cancer cells, offering a promising avenue for cancer therapy research .

Anti-malarial Drugs: Cinnoline-4-carbaldehyde derivatives have been used in the synthesis of anti-malarial drugs. The quinoline core structure is a common feature in many anti-malarial compounds, such as chloroquine and mefloquine, highlighting the importance of cinnoline derivatives in medicinal chemistry .

Agricultural Chemicals: In agriculture, cinnoline derivatives are explored for their potential use as pesticides and herbicides. The unique properties of Cinnoline-4-carbaldehyde can be harnessed to develop compounds that protect crops from pests and diseases .

Neurotransmitter Modulation: Cinnoline derivatives have shown potential in modulating neurotransmitter activity. This application is particularly relevant in the development of treatments for neurological disorders, where Cinnoline-4-carbaldehyde can play a role in synthesizing compounds that affect neurotransmitter systems .

Energy Carrier Synthesis: The heterocyclic nature of Cinnoline-4-carbaldehyde makes it suitable for the synthesis of energy carriers like ATP and ADP analogs. These analogs can be used in biochemical studies to understand energy transfer mechanisms .

Synthetic Organic Chemistry: Cinnoline-4-carbaldehyde is also used as a building block in synthetic organic chemistry. Its reactivity allows chemists to construct complex molecules for various applications, ranging from material science to nanotechnology .

Future Directions

Cinnoline derivatives are extensively utilized as valuable entities for the expansion of pharmacologically significant agents . The development of cinnoline-based molecules constitutes a significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties . Therefore, future research may focus on designing innovative cinnoline derivatives and exploring their potential applications .

properties

IUPAC Name

cinnoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-7-5-10-11-9-4-2-1-3-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORTZCFBTFGJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595633
Record name Cinnoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnoline-4-carbaldehyde

CAS RN

90418-57-8
Record name Cinnoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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